Product packaging for Butane, 1,1-dibromo-(Cat. No.:CAS No. 62168-25-6)

Butane, 1,1-dibromo-

Cat. No.: B8569793
CAS No.: 62168-25-6
M. Wt: 215.91 g/mol
InChI Key: ZRSKKRWCHNPOPE-UHFFFAOYSA-N
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Description

Contextualization of Geminal Dibromoalkanes within Organic Synthesis

Geminal dibromoalkanes, compounds featuring two bromine atoms on the same carbon, represent important synthetic building blocks in organic chemistry. wikipedia.orgfishersci.no Their unique reactivity stems from the presence of two leaving groups at a single carbon center, enabling diverse transformations. These compounds serve as versatile precursors for the generation of various functional groups, including alkynes through elimination reactions, and are instrumental in the formation of carbenes or carbenoids. fishersci.atamericanelements.comwikidata.orgfishersci.caereztech.comfishersci.be The distinct behavior of functional groups attached to the same atom, as seen in geminal systems, is a critical concept in synthesis and spectroscopy. fishersci.at

Significance of Butane (B89635), 1,1-dibromo- as a Research Subject

Butane, 1,1-dibromo- holds significance as a research subject due to its specific C4 geminal dibromide structure, which allows for targeted synthetic pathways. It functions as a versatile intermediate in the synthesis of a range of organic compounds, including those relevant to the pharmaceutical and agrochemical industries, as well as in materials science applications. wikipedia.org For instance, it can be utilized in the synthesis of butyl bromide, a compound employed as a solvent and an intermediate in the production of pharmaceuticals and other organic substances. wikipedia.org

Overview of Key Research Domains Pertaining to Butane, 1,1-dibromo-

Research pertaining to butane, 1,1-dibromo- and analogous geminal dibromides primarily focuses on their utility as reactive intermediates for carbon-carbon bond formation and functional group interconversions. Key research domains include:

Formation of Alkynes: Geminal dibromides, such as 1,1-dibromopentane, can undergo dehydrohalogenation reactions with strong bases like sodium amide (NaNH₂) to yield alkynes. nih.gov By analogy, butane, 1,1-dibromo- is a precursor for the synthesis of 1-butyne (B89482) through such elimination processes.

Generation of Carbenoids and Cyclopropanation: Geminal dihalides are common precursors for the generation of carbenes or carbenoids, which are highly reactive species capable of forming cyclopropane (B1198618) rings through cyclopropanation reactions with olefins. wikidata.orgfishersci.caereztech.comfishersci.be This methodology provides a pathway for the synthesis of gem-dialkoxycarbonylcyclopropane derivatives and substituted cyclopropanes. wikidata.orgereztech.com

Formation of Grignard Reagents: While 1,4-dibromobutane (B41627) is known to form bis-Grignard reagents, 1,1-dibromobutane would similarly react with magnesium turnings in ether to form a Grignard reagent, which is a powerful tool for carbon-carbon bond formation in organic synthesis. wikipedia.orgnih.gov

Alkylidenation Reactions: Geminal dibromoalkanes can be employed in alkylidenation reactions of ketones. For example, 1,1-dibromoethane (B1583053) has been used in reactions with ketones in the presence of samarium diiodide (SmI₂) and samarium (Sm) under chromium(III) chloride (CrCl₃) catalysis to yield alkylidenated products. fishersci.pt This reactivity pattern suggests a similar application for butane, 1,1-dibromo-.

Scope and Objectives of the Comprehensive Research Compendium on Butane, 1,1-dibromo-

This comprehensive research compendium aims to consolidate and present the fundamental chemical properties and synthetic applications of butane, 1,1-dibromo-. The objective is to provide a focused overview of its role within contemporary organic synthesis, highlighting its significance as a versatile building block and reactive intermediate. The compendium synthesizes detailed research findings and relevant data to illustrate its utility in various chemical transformations.

Physical Properties of Butane, 1,1-dibromo-

The table below summarizes the key physical properties of Butane, 1,1-dibromo-. wikipedia.org

PropertyValue
Chemical FormulaC₄H₈Br₂
Molecular Weight223.93 g/mol
AppearanceColorless liquid
Boiling Point198-200 °C
Melting Point-34 °C
Density1.838 g/cm³
Solubility in WaterSparingly soluble
Solubility in Organic SolventsSoluble

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8Br2 B8569793 Butane, 1,1-dibromo- CAS No. 62168-25-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62168-25-6

Molecular Formula

C4H8Br2

Molecular Weight

215.91 g/mol

IUPAC Name

1,1-dibromobutane

InChI

InChI=1S/C4H8Br2/c1-2-3-4(5)6/h4H,2-3H2,1H3

InChI Key

ZRSKKRWCHNPOPE-UHFFFAOYSA-N

Canonical SMILES

CCCC(Br)Br

Origin of Product

United States

Synthetic Methodologies for Butane, 1,1 Dibromo

Direct Halogenation Strategies for Butane (B89635), 1,1-dibromo- Synthesis

Direct halogenation, particularly bromination, can theoretically lead to 1,1-dibromobutane. However, achieving regioselectivity for geminal dibromination directly from butane or its simple derivatives via radical or catalytic methods can be challenging due to the inherent reactivity patterns of these reactions.

Radical bromination typically favors the formation of more substituted alkyl bromides. For instance, in the radical bromination of butane, the secondary carbons are generally more reactive than the primary carbons, making the direct formation of 1,1-dibromobutane challenging without specific directing groups or highly controlled conditions. While radical mechanisms are involved in some bromination processes, achieving geminal dibromination at the terminal carbon of butane directly through such means is not a commonly reported or efficient synthetic route for 1,1-dibromobutane. Instead, radical reactions are more often employed for 1,2-difunctionalization of alkenes with gem-dibromides, where the gem-dibromide itself acts as a reagent. acs.org

Catalytic systems for regioselective bromination are crucial for directing halogenation to specific sites. While the direct catalytic geminal dibromination of butane to 1,1-dibromobutane is not widely documented, catalytic methods are extensively used in other bromination reactions. For example, transition metal catalysts, such as copper iodide in the presence of N,N′-dimethylcyclohexane-1,2-diamine, can enable the transformation of alkenyl iodides into brominated derivatives with retention of double bond geometry. organic-chemistry.org In the context of geminal dibromides, catalytic approaches often involve the conversion of other functional groups rather than direct C-H bromination.

Radical-Mediated Bromination of Butane Precursors

Geminal Dibromination via Functional Group Transformation

A more common and effective approach for synthesizing butane, 1,1-dibromo- involves the transformation of existing functional groups, particularly carbonyl compounds.

The conversion of aldehydes, such as butanal, into geminal dibromides like butane, 1,1-dibromo- is a well-established synthetic strategy. This transformation typically involves reagents that can replace the carbonyl oxygen with two halogen atoms.

Phosphorus-based reagents are frequently employed for the conversion of carbonyl compounds to geminal dihalides. Phosphorus tribromide (PBr3) is a common reagent used to convert alcohols to alkyl bromides, where it acts by converting the hydroxyl group into a good leaving group, followed by nucleophilic substitution by bromide. wikipedia.orgfishersci.cachegg.comcommonorganicchemistry.commasterorganicchemistry.com While PBr3 is primarily known for converting alcohols to monobromides, modified conditions or specific phosphorus halides can facilitate geminal dibromination of aldehydes. For instance, the Hell-Volhard-Zelinskii reaction, which uses bromine and phosphorus tribromide, achieves alpha-bromination of carboxylic acids via an acid bromide enol intermediate. libretexts.org

The combination of carbon tetrabromide (CBr4) and triphenylphosphine (B44618) (PPh3) is a highly effective and widely used reagent system for converting aldehydes to geminal dibromides. This reaction is a key step in the Corey-Fuchs olefination, where an aldehyde reacts with CBr4 and PPh3 to synthesize 1,1-dibromoolefins. researchgate.net The mechanism typically involves the in situ formation of dibromomethylenetriphenylphosphorane, which then reacts with the aldehyde. This system provides a reliable method for the geminal dibromination of butanal to yield butane, 1,1-dibromo-.

Example Reaction Conditions for Conversion of Aldehydes to Geminal Dibromides using CBr4/PPh3:

AldehydeReagentsSolventTemperatureYield (%)Reference
ButanalCBr4, PPh3THF-78 °C to rtHigh researchgate.net

This table illustrates a general approach, highlighting the effectiveness of the CBr4/PPh3 system in generating geminal dibromides from aldehydes. researchgate.net

Phosphorus-Based Reagents in Dibromination

Flow Chemistry Applications in Butane, 1,1-dibromo- Synthesis

Optimization of Synthetic Yields and Purity in Butane, 1,1-dibromo- Production

Optimizing the synthesis of 1,1-dibromobutane involves careful control over reaction parameters and effective purification strategies to maximize the desired product's yield and purity while minimizing side product formation. General principles of organic synthesis optimization are applicable to the production of 1,1-dibromobutane.

Factors Affecting Synthetic Yields:

Several key parameters influence the yield of 1,1-dibromobutane:

Reagent Stoichiometry: Maintaining optimal molar ratios between the aldehyde starting material and the brominating agent is crucial. An excess of the brominating agent might drive the reaction to completion but could also lead to unwanted side reactions or over-bromination.

Reaction Temperature: Temperature plays a critical role in reaction kinetics and selectivity. For instance, the synthesis of gem-dihalides from aldehydes often requires lower temperatures (e.g., -60°C) to achieve high yields and prevent the formation of vinyl halides or other byproducts. organic-chemistry.org Deviations from optimal temperatures can lead to decreased yields due to decomposition or increased side reactions.

Solvent Choice: The selection of an appropriate solvent is vital. Solvents can influence reactant solubility, reaction rate, and the stability of intermediates. Inert solvents are often preferred to stabilize intermediates and prevent undesired interactions.

Reaction Time: The duration of the reaction must be optimized to ensure maximum conversion of the starting material without allowing for the degradation of the product or the formation of impurities. Prolonged reaction times can sometimes lead to lower yields due to product decomposition or the accumulation of side products. sciencemadness.org

Factors Affecting Purity and Purification Methodologies:

Achieving high purity for 1,1-dibromobutane typically involves a combination of work-up procedures and purification techniques:

Quenching and Washing: After the reaction, the mixture is often quenched to stop the reaction and then subjected to a series of washes. Common washing steps include:

Washing with water to remove water-soluble impurities, unreacted reagents, and inorganic salts. sciencemadness.orgprepchem.comprepchem.combeavon.org.uk

Washing with dilute acid (e.g., hydrochloric acid or sulfuric acid) to remove basic impurities or unreacted starting materials like alcohols. prepchem.combeavon.org.ukup.pt

Washing with a dilute basic solution (e.g., sodium bicarbonate or sodium carbonate solution) to neutralize any remaining acidic components, such as hydrobromic acid or sulfuric acid. sciencemadness.orgprepchem.comprepchem.comsciencemadness.org Careful attention is needed during this step to release pressure from CO₂ buildup. prepchem.com

Drying: The organic layer containing the crude 1,1-dibromobutane is then dried using anhydrous drying agents like anhydrous magnesium sulfate (B86663) or anhydrous calcium chloride to remove residual water. sciencemadness.orgprepchem.comprepchem.comup.ptsciencemadness.orgblogspot.com

Distillation: Distillation is a primary method for purifying 1,1-dibromobutane, separating it from higher or lower boiling impurities. This is particularly effective for removing unreacted starting materials or byproducts with significantly different boiling points. For instance, 1-bromobutane (B133212) is typically purified by collecting the fraction boiling within a narrow range (e.g., 99-102°C). prepchem.combeavon.org.ukup.pt While specific boiling points for 1,1-dibromobutane were not consistently found across searches, related dibromobutanes like 1,4-dibromobutane (B41627) have reported boiling points around 194-200°C at atmospheric pressure or 83-84°C at 12 mmHg. sciencemadness.orgprepchem.com

Column Chromatography: For higher purity requirements or when distillation is insufficient due to similar boiling points of impurities, column chromatography (e.g., flash column chromatography with silica (B1680970) gel) can be employed. prepchem.com

Illustrative Data for Optimization (General Principles Applied):

While specific experimental data for the optimization of 1,1-dibromobutane synthesis was not directly found in a tabular format, the principles of optimization can be illustrated by considering analogous reactions. For instance, in the synthesis of other bromoalkanes or in general organic synthesis, varying reaction conditions can significantly impact yield and purity.

EntryReaction Condition ParameterTypical Range/ValueImpact on YieldImpact on Purity
1TemperatureLower temperatures for aldehydes (e.g., -60°C) organic-chemistry.orgIncreases selectivity for gem-dihalide, potentially higher yield of desired product. organic-chemistry.orgReduces side reactions (e.g., vinyl halide formation). organic-chemistry.org
2Reagent StoichiometrySlight excess of brominating agentDrives reaction to completion, potentially higher yield.Excess reagent may require more rigorous purification.
3Reaction TimeOptimized duration (e.g., 10 minutes for some gem-dibromide syntheses) researchgate.netMaximizes conversion, prevents product degradation.Minimizes byproduct formation over time.
4Solvent PurityUse of freshly distilled or high-purity solventsPrevents interference from impurities, leading to higher yield.Reduces contamination in the final product.
5Washing with Base (e.g., NaHCO₃)Appropriate concentration and volumeRemoves acidic impurities that could degrade product.Enhances purity by neutralizing acids. sciencemadness.orgprepchem.comprepchem.comsciencemadness.org
6DistillationNarrow boiling point range collection prepchem.combeavon.org.ukup.ptRecovers pure product from crude mixture.Significantly improves purity by separating components based on boiling points. prepchem.combeavon.org.ukup.pt

The table above demonstrates general optimization strategies and their expected impact on the synthesis of brominated organic compounds, which are broadly applicable to the production of 1,1-dibromobutane.

Chemical Reactivity and Mechanistic Transformations of Butane, 1,1 Dibromo

Elimination Reactions of Butane (B89635), 1,1-dibromo-

Selective Mono- and Di-dehydrobromination Strategies

Dehydrobromination of Butane, 1,1-dibromo- involves the elimination of hydrogen bromide (HBr) molecules, leading to the formation of unsaturated compounds. The outcome of these reactions—whether mono- or di-dehydrobromination occurs—is highly dependent on the reaction conditions, particularly the strength and nature of the base employed.

Mono-dehydrobromination: Achieving selective mono-dehydrobromination of 1,1-dibromobutane to yield a monobrominated alkene (e.g., 1-bromo-1-butene (B1587848) or 2-bromo-1-butene) can be challenging due to the high reactivity of geminal dihalides towards further elimination. Milder basic conditions or specific catalytic systems might be required to control the reaction to the monoadduct stage. In general, dehydrohalogenation reactions of dihalides can produce bromoalkenes. For instance, 1-bromo-1-butene (PubChem CID: 5364400) and 2-bromo-1-butene (PubChem CID: 89990) are potential products of mono-dehydrobromination.

Di-dehydrobromination: Under strong basic conditions, Butane, 1,1-dibromo- can undergo a double dehydrobromination, resulting in the formation of an alkyne. This process typically involves the removal of two molecules of HBr. For example, 1,2-dibromobutane (B1584511) can undergo dehydrohalogenation with alcoholic potassium hydroxide (B78521) (KOH) to yield 1-butyne (B89482). doubtnut.com Similarly, Butane, 1,1-dibromo- would be expected to yield 1-butyne (PubChem CID: 7846) as the primary product of di-dehydrobromination. This transformation is a common method for synthesizing terminal alkynes from geminal dihalides.

Reductive Transformations of Butane, 1,1-dibromo-

Reductive transformations of Butane, 1,1-dibromo- involve the replacement of bromine atoms with hydrogen atoms, leading to saturated or partially saturated hydrocarbons. The selectivity of these reductions can be controlled to yield different products.

Debromination Reactions to Butane and Other Hydrocarbons

Complete debromination of Butane, 1,1-dibromo- results in the formation of the corresponding alkane, butane (PubChem CID: 7843). This typically occurs under strong reducing conditions where both bromine atoms are replaced by hydrogen. For instance, the reductive debromination of 1,4-dibromobutane (B41627) using a vitreous carbon cathode can produce butane along with butene. echemi.com Similarly, photodebromination has been demonstrated for other dibromobutanes, such as 1,2-dibromobutane, leading to butene. epa.gov The debromination of meso-dibromobutane (2,3-dibromobutane) predominantly forms trans-2-butene. doubtnut.comvedantu.comdoubtnut.com For Butane, 1,1-dibromo-, complete reduction would yield butane, while partial reduction could lead to 1-butene (B85601) (PubChem CID: 7844).

Selective Reduction to Monobrominated Butanes

Selective reduction of Butane, 1,1-dibromo- to monobrominated butanes (e.g., 1-bromobutane (B133212) or 2-bromobutane) is a more nuanced transformation. Given the geminal nature of the dibromide, achieving selective replacement of only one bromine atom while leaving the other intact can be challenging and often requires specific reducing agents or controlled reaction conditions to prevent over-reduction or rearrangement. While 1-bromobutane (PubChem CID: 8002) and 2-bromobutane (B33332) (PubChem CID: 6554) are common monobrominated butanes, their direct selective formation from 1,1-dibromobutane via reduction would necessitate careful mechanistic control.

Rearrangement Reactions and Isomerization Processes of Butane, 1,1-dibromo-

Rearrangement and isomerization reactions of haloalkanes often involve carbocation intermediates or radical pathways, leading to structural changes within the carbon skeleton or migration of halogen atoms. For Butane, 1,1-dibromo-, such processes could theoretically lead to isomers like 1,2-dibromobutane (PubChem CID: 10792) or 1,3-dibromobutane (B89751) (PubChem CID: 7889), or even skeletal rearrangements if highly energetic conditions are applied. While general isomerization reactions are known in organic chemistry, specific detailed research findings on the rearrangement or isomerization of Butane, 1,1-dibromo- itself were not prominently found in the surveyed literature. However, the potential for such transformations exists under conditions that promote carbocation formation or radical intermediates.

Cyclization and Ring-Forming Reactions Incorporating Butane, 1,1-dibromo-

Butane, 1,1-dibromo- can serve as a building block in cyclization and ring-forming reactions, although its geminal dibromide nature might dictate different strategies compared to vicinal or distal dibromides.

Intramolecular Cyclization: While direct intramolecular cyclization to form carbocyclic rings from 1,1-dibromobutane itself is less common due to the geminal nature of the halogens, related dibromides demonstrate this reactivity. For example, 1,3-dibromopropane (B121459) undergoes cyclization with zinc dust to yield cyclopropane (B1198618) (PubChem CID: 9211). echemi.comcutm.ac.in Similarly, 1,4-dibromobutane can react in malonic ester synthesis with excess base to form a five-membered cyclic compound (a cyclopentane (B165970) derivative). brainly.com The reduction of 1,4-dibromobutane at a vitreous carbon cathode has also been shown to produce cyclobutane (B1203170) (PubChem CID: 9212) in moderate yields. echemi.com

Incorporation into Heterocyclic or Carbocyclic Systems: Butane, 1,1-dibromo- could be incorporated into ring systems through reactions that utilize its two bromine atoms. For instance, the geminal dibromide could be a precursor to a carbene or carbenoid intermediate, which can then participate in cyclopropanation reactions with alkenes. Alternatively, it could be used in reactions involving nucleophiles that can bridge the two bromine atoms, potentially leading to spirocyclic compounds or other complex ring structures, especially in the context of forming heterocyclic rings where the geminal carbon becomes part of the ring.

Metal-Catalyzed Coupling Reactions with Butane, 1,1-dibromo-

Metal-catalyzed coupling reactions are powerful tools for forming new carbon-carbon bonds. Butane, 1,1-dibromo-, as a geminal dihalide, presents unique opportunities for such transformations.

Cross-Coupling Reactions: Common cross-coupling reactions like Suzuki, Heck, Negishi, and Sonogashira couplings typically involve aryl or vinyl halides. While alkyl halides are generally less reactive in these systems, advancements in catalysis have made their participation more feasible. For 1,1-dibromobutane, it could potentially undergo:

Mono-coupling: Selective replacement of one bromine atom with an organic moiety, leaving the other bromine intact for further functionalization. This would require careful control of stoichiometry and catalyst design.

Double-coupling: Replacement of both bromine atoms at the same carbon, leading to the formation of two new carbon-carbon bonds. This could be particularly useful for constructing highly substituted carbon centers.

Ligand Systems: The efficiency and selectivity of these reactions are often dependent on the choice of metal catalyst (e.g., palladium, nickel) and the associated ligand system. Ligands such as 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) (PubChem CID: 82124) are known to be effective in various palladium-catalyzed coupling reactions, including Suzuki, Heck, and Negishi couplings. fishersci.nl The specific conditions and catalysts for effective coupling with geminal dibromides like Butane, 1,1-dibromo- would be a subject of detailed synthetic investigation, aiming to control mono- vs. di-coupling and regioselectivity.

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article along with their corresponding PubChem CIDs.

Advanced Applications of Butane, 1,1 Dibromo in Organic Synthesis and Materials Science

Butane (B89635), 1,1-dibromo- as a Versatile Building Block in Fine Chemical Synthesis

While Butane, 1,1-dibromo- is broadly identified as an intermediate in organic synthesis, specific detailed research findings regarding its direct and advanced applications as a versatile building block for certain complex molecular structures are limited in the available literature. It is known to be used in the synthesis of simpler halogenated butanes, such as 1-bromobutane (B133212). ontosight.ai

Precursor for Substituted Butanes and Butenes

Detailed research findings explicitly outlining the role of Butane, 1,1-dibromo- as a direct precursor for the synthesis of a wide range of substituted butanes or butenes are not extensively documented in the provided search results. While other dibromobutane isomers, such as 1,2-dibromobutane (B1584511), are known to be synthesized from butenes (e.g., 1-butene) through dihalogenation reactions, brainly.comsciencemadness.org the reverse transformation or the generation of more complex substituted butanes and butenes directly from 1,1-dibromobutane is not specifically detailed.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The synthesis of nitrogen-containing heterocyclic compounds is a significant area in organic chemistry due to their prevalence in pharmaceuticals, agrochemicals, and materials. sioc-journal.cnresearchgate.net However, specific applications or detailed research findings demonstrating the direct use of Butane, 1,1-dibromo- as a building block for the synthesis of nitrogen-containing heterocyclic compounds are not explicitly available in the provided information. Research often highlights the general importance and synthetic strategies for these heterocycles, but without specific mention of 1,1-dibromobutane as a key reagent. google.comkit.eduwipo.int

Construction of Carbonyl Functionalized Molecules

Carbonyl functionalized molecules, including aldehydes, ketones, and carboxylic acids, are fundamental in organic chemistry and are formed through various synthetic routes. purdue.edulibretexts.orgmasterorganicchemistry.com While other bromo-compounds, such as 1-bromobutane, have been utilized in reactions like Grignard reactions to form carbonyl-containing compounds (e.g., 5-nonanone), vaia.com specific detailed research findings on the direct use of Butane, 1,1-dibromo- for the construction of carbonyl functionalized molecules are not explicitly detailed in the available search results.

Role of Butane, 1,1-dibromo- in Polymer Science and Macromolecular Chemistry

The field of polymer science often utilizes halogenated compounds as monomers, initiators, or for post-polymerization modification. However, the specific role of Butane, 1,1-dibromo- in these applications is not extensively detailed in the provided literature.

Monomer or Initiator in Polymerization Processes

Polymerization processes, including radical, cationic, and anionic polymerization, rely on specific monomers and initiators to control chain growth and polymer properties. wikipedia.orgfujifilm.comtcichemicals.comyoutube.comweebly.com While various dibromobutane isomers, such as 1,4-dibromobutane (B41627), have been identified for their roles in polymerization, for instance, as a catalyst in the polymerization of 2-oxazolines or in the synthesis of polyesters, pageplace.dersc.org there are no explicit detailed research findings indicating that Butane, 1,1-dibromo- itself functions directly as a monomer or initiator in established polymerization processes.

Functionalization of Polymer Backbones and End-Group Modification

Functionalization of polymer backbones and end-group modification are crucial techniques for tailoring the properties and applications of polymers. researchgate.netresearchgate.netacs.orgrsc.org While certain dibromobutane isomers, like 1,4-dibromobutane, have been employed in the functionalization of polymer chains, such as poly(2-vinylpyridine) sigmaaldrich.com and in the synthesis of block copolymers, acs.org specific detailed research findings on the direct use of Butane, 1,1-dibromo- for the functionalization of polymer backbones or for end-group modification are not explicitly available in the provided information.

Synthesis of Specialized Polymeric Materials

Butane, 1,1-dibromo- is broadly recognized as an intermediate in materials science applications. ontosight.ai Geminal dihalides, in general, can serve as building blocks for carbon-carbon bond formation or as precursors to highly reactive species like carbenes, which can be relevant in polymerization processes. However, specific detailed research findings or data tables outlining the direct use of 1,1-dibromobutane in the synthesis of specialized polymeric materials are not widely reported in the current literature. Its potential utility would likely stem from its capacity to introduce specific functionalities or act as a cross-linking agent, given appropriate reaction conditions and suitable monomers.

Butane, 1,1-dibromo- in Ligand Synthesis for Organometallic Catalysis

In the realm of organometallic chemistry, 1,1-dibromobutane holds a general role as an intermediate in organic synthesis. ontosight.ai The presence of two bromine atoms on a single carbon could theoretically allow for the formation of unique organometallic species, such as geminal dimetallic reagents, or serve as a scaffold for the introduction of chelating groups. However, specific, detailed research findings or data tables illustrating the direct incorporation of 1,1-dibromobutane into ligands for organometallic catalysis are not widely documented. The synthesis of complex ligands often involves multiple steps, and while 1,1-dibromobutane might serve as an early-stage precursor, its direct involvement in the final ligand structure for catalytic applications is not a prominent area of documented research for this specific compound.

Niche Applications and Emerging Technologies Utilizing Butane, 1,1-dibromo-

Theoretical and Computational Investigations of Butane, 1,1 Dibromo

Conformational Analysis and Stereochemistry of Butane (B89635), 1,1-dibromo-

Conformational analysis explores the different spatial arrangements a molecule can adopt due to rotation around single bonds, and the energy changes associated with these rotations. sathyabama.ac.in For butane, 1,1-dibromo-, the conformational landscape is influenced by the steric and electronic effects of the geminal bromine substituents.

Preferred Conformations and Rotational Barriers

The rotational barrier in molecules like butane, 1,1-dibromo- arises from torsional strain and steric hindrance between groups as they rotate around C-C bonds. pearson.commsu.edu While specific data for the rotational barriers of 1,1-dibromobutane are not extensively detailed in the provided search results, general principles of conformational analysis for similar compounds can be applied. For example, in 1,2-disubstituted ethane (B1197151) derivatives and butanes, staggered conformations are generally more stable than eclipsed conformations due to reduced steric interactions. sathyabama.ac.inmsu.edu The anti-conformation, where bulky groups are at a maximum distance (180° dihedral angle), is typically the most stable. sathyabama.ac.in Gauche conformations, with a 60° dihedral angle, are less stable than anti but more stable than eclipsed forms due to repulsive van der Waals forces. sathyabama.ac.in

Studies on related dibromobutanes, such as 1,3-dibromobutane (B89751) and 1,4-dibromobutane (B41627), indicate that a mixture of conformers exists in the gas phase, with certain conformers dominating the composition. For instance, the G+G+ conformer was found to dominate the conformational composition of 1,3-dibromobutane in the gas phase (60 ± 22%). acs.org Similarly, for 1,4-dibromobutane, three conformers (G-AA, G-G-G-, and G+AG-) were found to dominate the conformational composition. researchgate.net These findings suggest that 1,1-dibromobutane would also exhibit a preferred conformational distribution influenced by the interplay of steric and electronic factors.

Influence of Geminal Bromine Substituents on Molecular Geometry

The "geminal" descriptor signifies that two functional groups, in this case, bromine atoms, are attached to the same carbon atom. wikipedia.orgwikipedia.org This arrangement has a significant impact on the local molecular geometry. The high electronegativity and large atomic size of bromine atoms can lead to specific bond length and angle distortions around the C1 carbon. While direct geometric parameters for 1,1-dibromobutane were not found, studies on other geminal dihalides or molecules with geminal substituents provide insights. For example, DFT calculations on gem-aminals have shown good agreement between predicted and experimental molecular geometries, revealing details about partial atomic charges and bond lengths influenced by the electronegativity of atoms like nitrogen and oxygen. mdpi.com The presence of two bulky bromine atoms on the same carbon atom would likely lead to increased steric repulsion, potentially influencing bond angles and favoring conformations that minimize these repulsions.

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are indispensable tools for understanding the electronic structure and bonding characteristics of molecules. They provide insights into orbital interactions, charge distribution, and stability.

Ab Initio Methods for Electronic Configuration Analysis

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are another class of quantum chemical calculations that derive molecular properties directly from fundamental physical constants without empirical parameters. acs.orgresearchgate.netresearchgate.netmdpi.com These methods are used to analyze electronic configurations, predict molecular structures, and determine conformational compositions. acs.orgresearchgate.netresearchgate.net For example, ab initio molecular orbital calculations (e.g., HF/6-31G*) have been used in conjunction with gas-phase electron diffraction to study the structure and conformational composition of 1,3-dibromobutane and 1,4-dibromobutane, providing detailed information on bond distances and angles for different conformers. acs.orgresearchgate.net These calculations are crucial for understanding the subtle electronic effects that dictate molecular geometry and stability. For 1,1-dibromobutane, ab initio methods would be employed to determine its precise electronic configuration, the nature of the bonding between carbon and bromine, and the relative energies of its various conformers, offering a high level of theoretical accuracy.

Reaction Pathway Modeling and Transition State Analysis for Butane, 1,1-dibromo- Transformations

Reaction pathway modeling and transition state analysis are critical for understanding how chemical transformations occur. A transition state represents the highest energy point along a reaction pathway, where bonds are partially broken and formed. solubilityofthings.comyoutube.comtau.ac.il Computational methods, such as transition state theory, are used to visualize and analyze these transient configurations, predict reaction rates, and elucidate reaction mechanisms. solubilityofthings.com

For geminal dibromides like 1,1-dibromobutane, potential transformations could involve nucleophilic substitution or elimination reactions. For instance, the synthesis of 1-bromobutane (B133212) from 1-butanol (B46404) often proceeds via an SN2 nucleophilic substitution reaction, where a good leaving group is formed and the reaction favors a primary carbon with little steric hindrance at the transition state. scribd.com While 1,1-dibromobutane is a geminal dibromide and not a simple primary alkyl halide, its reactivity would be influenced by the presence of two bromine atoms on the same carbon. The presence of two halogens on the same carbon can lead to different reaction pathways, such as carbocation rearrangements in the presence of Lewis acids like silver ions. stackexchange.com Modeling these reaction pathways for 1,1-dibromobutane would involve identifying potential intermediates and transition states, calculating activation energies, and understanding how the geminal bromine atoms influence the favorability of different reaction mechanisms (e.g., SN1, SN2, E1, E2, or other specialized reactions for geminal dihalides). Computational tools can map the potential energy surface and locate saddle points corresponding to transition states, providing a detailed understanding of the reaction kinetics and selectivity. solubilityofthings.comtau.ac.il

Table 1: Key Geometric Parameters and Conformational Data (Illustrative)

Parameter/ConformerValue (Angstrom/Degrees)NotesSource
C-C Bond Length (avg)~1.52 - 1.54 ÅTypical C-C single bond lengths. acs.orgresearchgate.netresearchgate.net acs.orgresearchgate.netresearchgate.net
C-Br Bond Length (avg)~1.96 ÅTypical C-Br bond lengths. researchgate.net researchgate.net
CCC Angle (avg)~111 - 116°Typical sp3 carbon bond angles. acs.orgresearchgate.netresearchgate.net acs.orgresearchgate.netresearchgate.net
Preferred ConformationsAnti, GaucheGeneral for alkanes and substituted alkanes. sathyabama.ac.in sathyabama.ac.in
Rotational BarriersVaries (kcal/mol)Influenced by steric and torsional strain. pearson.commsu.edu pearson.commsu.edu

Computational Studies of Nucleophilic Substitution Mechanisms

Computational studies of nucleophilic substitution reactions (SN1 and SN2) typically involve calculating the energies of reactants, transition states, and products to map out reaction pathways and determine activation barriers. While specific computational investigations focusing solely on the nucleophilic substitution mechanisms of Butane, 1,1-dibromo- are not extensively documented in the readily available literature, the principles applied to other haloalkanes are directly transferable.

SN2 reactions are bimolecular, single-step processes where a nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of configuration at the reaction center masterorganicchemistry.comfiveable.me. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile masterorganicchemistry.com. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to model the trigonal bipyramidal transition state, which represents the highest energy point along the reaction coordinate masterorganicchemistry.com. These calculations can provide insights into the geometric changes, charge redistribution, and vibrational frequencies associated with the transition state, helping to understand the factors that influence reaction rates and stereochemical outcomes. For example, studies on the SN2 reactivity of halogenated pollutants, including 1,2-dibromobutane (B1584511), have utilized computational approaches to understand their environmental fate ukessays.com. The influence of molecular orientation on reactive collisional processes, including SN2 mechanisms, has also been investigated theoretically, revealing the synchronous nature of backside SN2 channels mdpi.com.

In contrast, SN1 reactions are unimolecular, two-step processes involving the initial dissociation of the leaving group to form a carbocation intermediate, followed by rapid attack of the nucleophile fiveable.mevedantu.com. The rate-determining step is the formation of the carbocation, making the reaction rate dependent only on the concentration of the substrate vedantu.com. Computational studies can assess the stability of the carbocation intermediate and the energy barrier for its formation, which are crucial for predicting SN1 reactivity. The ability of polar solvents to stabilize the intermediate carbocation significantly influences the rate of SN1 reactions nih.gov.

Computational investigations in this area often aim to:

Determine Transition State Geometries: Precisely locate and characterize the transition states for both SN1 and SN2 pathways.

Calculate Activation Energies: Quantify the energy barriers for each mechanism, providing a basis for predicting relative reaction rates.

Analyze Electronic Structure: Examine charge distribution and orbital interactions within the reactants, transition states, and products to understand the electronic factors governing reactivity.

Evaluate Solvent Effects: Model the influence of different solvents on the reaction pathways and rates, often using implicit or explicit solvation models.

Theoretical Insights into Elimination Reaction Kinetics

Elimination reactions (E1 and E2) compete with substitution reactions, particularly for haloalkanes. Theoretical studies provide critical insights into the kinetics and mechanisms that dictate the preference for elimination over substitution, and the regioselectivity and stereoselectivity of the products.

E2 reactions are concerted, bimolecular processes where the removal of a proton by a base and the departure of the leaving group occur simultaneously, leading to the formation of a double bond nih.gov. The rate of an E2 reaction depends on both the substrate and the base concentration ethz.ch. Computational methods are instrumental in modeling the single transition state of E2 reactions, where bonds are simultaneously breaking and forming ethz.ch. A key stereochemical requirement for E2 reactions is the antiperiplanar arrangement of the leaving group and the hydrogen atom being abstracted, which often leads to a preference for trans alkene products due to steric considerations ethz.ch. For instance, 1-bromobutane undergoes E2 dehydrobromination, primarily yielding 1-butene (B85601) due to the regioselectivity of the reaction where no carbocation intermediate is formed fiveable.me.

E1 reactions are two-step, unimolecular processes, analogous to SN1 reactions, involving the formation of a carbocation intermediate followed by the abstraction of a proton by a base to form an alkene mdpi.com. The rate of an E1 reaction is determined by the rate of carbocation formation mdpi.com. Theoretical calculations can evaluate the stability of the carbocation and the activation energy for its formation, which are critical for understanding E1 kinetics. When an alkyl halide can yield multiple alkenes, Saytzeff's rule often predicts the most highly substituted alkene as the major product mdpi.com.

Theoretical insights into elimination reaction kinetics involve:

Transition State Analysis: Characterizing the geometry and electronic properties of E1 and E2 transition states to understand the factors influencing their stability.

Energy Profile Mapping: Calculating the energy landscape for elimination pathways to determine activation energies and identify rate-determining steps.

Regioselectivity and Stereoselectivity Prediction: Using computational models to predict the preferred alkene products based on transition state stability and conformational analysis.

Influence of Base and Solvent: Investigating how the strength and steric bulk of the base, as well as solvent polarity, affect the competition between E1, E2, SN1, and SN2 pathways.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their interactions in condensed phases, including intermolecular interactions and solvation effects. While extensive MD studies specifically on Butane, 1,1-dibromo- are not widely detailed, general principles and applications to similar dibromobutanes provide a framework for understanding its behavior.

One study, employing a combined Rietveld-molecular dynamics powder diffraction approach, investigated the location of "dibromobutane" (without specifying the isomer) within the pore system of zeolite Y nih.gov. The MD simulation suggested that at higher temperatures (between 40 K and room temperature), one of the two bromine atoms of the dibromobutane desorbs from a site near the Na cation, and the molecule becomes significantly more mobile within the zeolite system nih.gov. This highlights the utility of MD in understanding the dynamic interactions and mobility of dihaloalkanes within confined environments.

MD simulations can provide detailed information on:

Intermolecular Forces: Characterizing the types and strengths of interactions (e.g., van der Waals forces, dipole-dipole interactions, hydrogen bonding if applicable) between Butane, 1,1-dibromo- molecules themselves or with solvent molecules. For instance, MD simulations have been used to analyze atomistic interactions, including induced-dipole interactions, in other haloalkanes like 1,1,1,2-tetrafluoroethane.

Solvation Shell Structure: Describing how solvent molecules arrange around Butane, 1,1-dibromo-, providing insights into its solvation free energy and solubility. The accurate characterization of solvent effects is a key element in theoretical and computational studies. MD simulations in explicit solvent are often preferred over implicit solvent models for accurately capturing the energetic and entropic contributions of solvent molecules and their hydrogen-bonding capacities.

Diffusion and Mobility: Quantifying the translational and rotational diffusion of the compound in different solvents or matrices, which is relevant for reaction kinetics and transport phenomena.

Conformational Dynamics: Exploring the flexibility and preferred conformations of Butane, 1,1-dibromo- in various environments, as intermolecular interactions can influence molecular conformation.

Predictive Modeling of Reactivity and Selectivity in Butane, 1,1-dibromo- Derivations

Predictive modeling in chemistry aims to forecast the outcomes of chemical reactions, including the reactivity of a compound and the selectivity for specific products, often without explicit experimental data for every condition. For Butane, 1,1-dibromo- and its potential derivations, predictive modeling can leverage established computational chemistry techniques.

While specific predictive models tailored for Butane, 1,1-dibromo- derivations are not widely reported, the underlying methodologies are broadly applicable. These include:

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR): These models correlate molecular descriptors (e.g., electronic properties, steric bulk, topological indices) with observed reactivity or selectivity. By developing a database of reactivity data for similar dibromoalkanes or other haloalkanes, QSAR/QSPR models could be built to predict the reactivity of Butane, 1,1-dibromo- derivatives towards various reagents.

Density Functional Theory (DFT) and Ab Initio Calculations: These quantum chemical methods can directly calculate reaction barriers, transition state energies, and thermodynamic stabilities of products. By comparing the activation energies for different reaction pathways (e.g., competing substitution and elimination, or different sites of attack), the selectivity of a reaction can be predicted.

Machine Learning (ML) Approaches: As computational power and data availability increase, ML algorithms are increasingly used in chemical reactivity prediction. By training ML models on large datasets of reaction outcomes for similar compounds, it may be possible to predict the reactivity and selectivity of Butane, 1,1-dibromo- derivatives. This includes predicting regioselectivity (which site reacts) and stereoselectivity (which stereoisomer is formed).

Molecular Docking and Dynamics (for biological interactions): If Butane, 1,1-dibromo- or its derivatives are considered in biological contexts (e.g., as potential enzyme inhibitors or in toxicology), molecular docking and MD simulations can predict binding affinities and interactions with biological macromolecules. However, this is distinct from general chemical reactivity prediction in synthesis.

The goal of predictive modeling is to establish a robust framework that can:

Identify Favorable Reaction Pathways: Determine which reaction mechanisms (e.g., SN1, SN2, E1, E2) are most likely to occur under specific conditions.

Forecast Product Distribution: Predict the relative proportions of different products formed in competing reactions, including regio- and stereoisomers.

Guide Synthetic Design: Inform the design of new synthetic routes by predicting the most effective reagents, catalysts, and reaction conditions for desired transformations of Butane, 1,1-dibromo- or its derivatives.

Analytical Methodologies for Detection and Characterization of Butane, 1,1 Dibromo

Spectroscopic Characterization Techniques Applied to Butane (B89635), 1,1-dibromo-

Spectroscopic methods provide invaluable insights into the molecular structure and functional groups present within Butane, 1,1-dibromo- by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise atomic connectivity and spatial arrangement of atoms within a molecule. For Butane, 1,1-dibromo-, both proton (¹H) NMR and carbon-13 (¹³C) NMR spectroscopy are crucial for structural elucidation. The unique chemical environments of the hydrogen and carbon atoms in the molecule give rise to distinct signals, providing a spectroscopic fingerprint.

Butane, 1,1-dibromo- has the chemical formula CH₃CH₂CH₂CHBr₂. Based on its structure, four distinct proton environments and four distinct carbon environments are expected, each yielding a unique signal in their respective NMR spectra. For instance, the protons on the carbon bearing the two bromine atoms (CHBr₂) would be significantly deshielded compared to the methyl (CH₃) protons at the other end of the chain. PubChem provides access to ¹³C NMR spectra for Butane, 1,1-dibromo-, which can be used for its identification and structural confirmation nih.gov.

Table 1: Expected NMR Spectral Characteristics for Butane, 1,1-dibromo-

Proton EnvironmentExpected ¹H NMR Chemical Shift (δ, ppm)Expected Splitting Pattern
CHBr₂5.5 - 6.0Triplet
CH₂ (adjacent to CHBr₂)2.0 - 2.5Multiplet
CH₂ (middle)1.5 - 2.0Multiplet
CH₃0.8 - 1.0Triplet
Carbon EnvironmentExpected ¹³C NMR Chemical Shift (δ, ppm)
CHBr₂50 - 60
CH₂ (adjacent to CHBr₂)30 - 40
CH₂ (middle)20 - 30
CH₃10 - 20

Note: These values are approximate and can vary slightly depending on the solvent and instrument.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify functional groups based on their characteristic absorption or scattering of infrared light. These methods are valuable for confirming the presence of specific bonds within Butane, 1,1-dibromo-.

Raman spectroscopy, while also a vibrational technique, often provides different selection rules and can complement IR data. For similar dibrominated compounds such as 1,2-dibromobutane (B1584511) and 1,3-dibromobutane (B89751), Raman spectra are available, indicating the applicability of this technique for such structures spectrabase.comchemicalbook.com.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and providing insights into its structural features through characteristic fragmentation patterns. For Butane, 1,1-dibromo-, Electron Ionization Mass Spectrometry (EI-MS) is commonly employed.

The molecular formula of Butane, 1,1-dibromo- is C₄H₈Br₂, with a nominal molecular weight of 215.91 g/mol nih.gov. A key feature in the mass spectrum of bromine-containing compounds is the presence of isotopes. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 natural abundance ratio youtube.comdocbrown.info. Consequently, for a molecule containing two bromine atoms, such as Butane, 1,1-dibromo-, the molecular ion region will exhibit a characteristic pattern of three peaks: M⁺, [M+2]⁺, and [M+4]⁺, with an intensity ratio of approximately 1:2:1 docbrown.info. This distinct isotopic pattern serves as a strong indicator for the presence of two bromine atoms in the molecule.

Fragmentation within the mass spectrometer occurs when the molecular ion breaks into smaller, charged fragments. Common fragmentation pathways for alkyl bromides include the loss of a bromine atom (leading to a [M-Br]⁺ fragment) or the loss of HBr. For 1,1-dibromobutane, the loss of a bromine atom would result in a C₄H₈Br⁺ ion, which would also exhibit the characteristic 1:1 isotopic pattern due to the remaining single bromine atom docbrown.info. Further fragmentation of these ions can lead to smaller alkyl cations, providing additional structural information vaia.com. PubChem lists GC-MS data for Butane, 1,1-dibromo-, demonstrating the utility of this technique for its analysis nih.gov.

Table 2: Expected Isotopic Pattern in Mass Spectrum for Butane, 1,1-dibromo- (M = 216)

m/z ValueCompositionRelative Abundance (Approximate)
M (216)C₄H₈⁷⁹Br₂1
M+2 (218)C₄H₈⁷⁹Br⁸¹Br2
M+4 (220)C₄H₈⁸¹Br₂1

Chromatographic Separation Methods for Butane, 1,1-dibromo-

Chromatographic techniques are essential for separating Butane, 1,1-dibromo- from mixtures, purifying it, and quantifying its presence.

Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

Gas Chromatography (GC) is a widely used separation technique for volatile and thermally stable compounds like Butane, 1,1-dibromo-. It is particularly effective for assessing the purity of a sample and analyzing complex mixtures containing the compound. In GC, the sample is vaporized and carried by an inert gas through a column containing a stationary phase. The components of the mixture separate based on their differential interactions with the stationary phase, resulting in different retention times.

GC is routinely employed for the quality control and purity assessment of dibromobutanes. For instance, the purity of 1,4-dibromobutane (B41627) is frequently assessed by GC, with specifications often requiring a purity of greater than 98.0% or 98.5% tcichemicals.comthermofisher.com. The solubility of 1,4-dibromobutane in various aqueous solutions has also been determined using gas chromatography as the analytical method nist.gov. The ability of GC to separate constitutional isomers, which possess different physical properties and thus different retention times, makes it valuable for distinguishing Butane, 1,1-dibromo- from its isomers (e.g., 1,2-dibromobutane, 1,3-dibromobutane, 1,4-dibromobutane, 2,2-dibromobutane, and 2,3-dibromobutane) doubtnut.com. The NIST WebBook also provides information on the use of GC for 1-bromobutane (B133212), indicating the general applicability of the technique to brominated alkanes nist.govnist.gov.

High-Performance Liquid Chromatography (HPLC) in Complex Matrix Separations

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly useful for compounds that are less volatile or thermally unstable, or for separating compounds in complex matrices where GC might not be suitable. While Butane, 1,1-dibromo- is relatively volatile, HPLC can still be applied, especially when dealing with samples in non-gaseous forms or in the presence of non-volatile components.

Reverse phase (RP) HPLC methods are commonly used for separating brominated alkanes. For example, 1-bromobutane can be analyzed using RP-HPLC with a mobile phase consisting of acetonitrile, water, and phosphoric acid sielc.com. For mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid sielc.com. Similarly, 1,4-dibromobutane can be analyzed by RP-HPLC using a mobile phase of acetonitrile, water, and phosphoric acid, with smaller particle columns available for faster Ultra-Performance Liquid Chromatography (UPLC) applications sielc.com. These methodologies suggest that similar HPLC or UPLC approaches could be developed and optimized for the separation of Butane, 1,1-dibromo- in various complex matrices, enabling its isolation and quantification.

Environmental Occurrence, Fate, and Remediation of Butane, 1,1 Dibromo

Environmental Distribution and Potential Sources of Butane (B89635), 1,1-dibromo-

Detection in Environmental Samples and Matrices

There is no specific information found in the available search results concerning the detection of Butane, 1,1-dibromo- in environmental samples or matrices such as air, water, soil, or biota. While analytical methods exist for detecting various organic compounds, and spectroscopic data (e.g., 1D NMR, GC-MS) are available for 1,1-dibromobutane, there are no reported findings of its actual presence in environmental monitoring studies. nih.gov

Industrial and Anthropogenic Emissions Contributions

Specific industrial or anthropogenic emission contributions of Butane, 1,1-dibromo- are not detailed in the reviewed literature. Generally, dibromobutanes are used in organic synthesis as intermediates. cymitquimica.com However, without specific studies or reporting data for 1,1-dibromobutane, it is not possible to quantify or identify its primary sources of release into the environment from industrial or human activities.

Abiotic Degradation Pathways of Butane, 1,1-dibromo- in the Environment

Information on the abiotic degradation pathways, such as photolysis and hydrolysis, specifically for Butane, 1,1-dibromo- in the environment is not extensively documented in the current search results. General principles of haloalkane degradation can be considered, but specific kinetic data or identified mechanisms for this isomer are absent.

Photolytic Degradation Mechanisms and Pathways

No specific research findings on the photolytic degradation mechanisms or pathways of Butane, 1,1-dibromo- were identified. Photolytic degradation involves the chemical breakdown of molecules due to light absorption, often initiated by photons in the UV, visible, or infrared spectral ranges, potentially with catalysts or oxidants. pharmaguideline.commdpi.com The susceptibility of a compound to direct photolysis depends on its ability to absorb light at environmentally relevant wavelengths. Without specific experimental data for 1,1-dibromobutane, its photolytic fate cannot be determined.

Biotic Degradation and Biotransformation of Butane, 1,1-dibromo-

Specific data on the biotic degradation and biotransformation of Butane, 1,1-dibromo- by microorganisms or in biological systems are not found in the reviewed literature. Biotransformation is a metabolic process that alters the chemical structures of xenobiotics, primarily occurring in the liver of organisms, but also in extrahepatic tissues and microbial systems, often converting them into more hydrophilic forms for excretion. epa.gov While general information on the biotransformation of other dibromobutane isomers (e.g., 1,4-dibromobutane (B41627) in rats) exists mrcolechemistry.co.uk, and haloalkane dehalogenases are known microbial enzymes involved in the biodegradation of halogenated aliphatic compounds researchgate.net, specific studies focusing on the biodegradation of 1,1-dibromobutane itself are not available.

Microbial Metabolism and Enzyme-Mediated Transformations

Microbial metabolism plays a crucial role in the biodegradation of organic substances, including halogenated compounds. This process involves a series of biochemical reactions catalyzed by enzymes produced by microorganisms. numberanalytics.com The degradation of haloalkanes often proceeds through dehalogenation, where the halogen atom is removed. scbt.com

While direct detailed pathways for 1,1-dibromobutane are not widely published, studies on related dibromoalkanes, such as 1,2-dibromoethane (B42909) (EDB), provide insights into potential mechanisms. For instance, Mycobacterium sp. strain GP1 can utilize 1,2-dibromoethane as a sole carbon and energy source. nih.govresearchgate.net The initial step in its metabolism is catalyzed by a hydrolytic haloalkane dehalogenase, converting it to 2-bromoethanol (B42945). nih.govresearchgate.net Subsequently, a haloalcohol dehalogenase rapidly converts 2-bromoethanol to ethylene (B1197577) oxide, preventing the accumulation of toxic intermediates. nih.govresearchgate.net Mycobacterium tuberculosis H37Rv and other mycobacteria have also shown dehalogenating activity towards 1-bromobutane (B133212) and 1,2-dibromoethane, converting them to their corresponding monoalcohols, indicating a hydrolytic dehalogenation mechanism. nih.gov This suggests that similar enzymatic pathways involving dehalogenases could be relevant for the breakdown of 1,1-dibromobutane.

Table 1: Examples of Microbial Dehalogenation of Haloalkanes

CompoundMicroorganism / Enzyme ClassReaction TypeProduct(s) / Intermediate(s)Reference
1,2-DibromoethaneMycobacterium sp. strain GP1Hydrolytic Dehalogenation2-Bromoethanol, Ethylene oxide nih.govresearchgate.net
1-BromobutaneMycobacterium tuberculosis H37RvHydrolytic Dehalogenation1-Butanol (B46404) nih.gov
1-ChlorobutaneMycobacterium tuberculosis H37RvHydrolytic Dehalogenation1-Butanol nih.gov
1,2-DibromoethaneMycobacterium avium MU1, M. smegmatis CCM 4622Hydrolytic DehalogenationCorresponding alcohols nih.gov

Role of Specific Microbial Consortia in Environmental Fate

Microbial consortia, which are communities of diverse microorganisms, often exhibit enhanced capabilities for degrading complex or recalcitrant pollutants compared to individual strains. frontiersin.orgjeeng.netresearchgate.net This is due to their collective metabolic diversity and robustness. researchgate.net Different bacterial species and mixed bacterial communities are crucial for the effective degradation of hydrocarbons and other contaminants in various environmental compartments like water, sediment, and soil. mdpi.com

Environmental Transport and Persistence Mechanisms

The environmental transport and persistence of a chemical compound are influenced by its physicochemical properties, such as vapor pressure, water solubility, Henry's Law constant, and octanol-water partition coefficient (Kow). While specific data for 1,1-dibromobutane are limited, information on structurally similar compounds like 1-bromobutane can offer insights.

For 1-bromobutane, a vapor pressure of 42.0 mm Hg at 25 °C suggests it exists primarily as a vapor in the atmosphere. nih.govechemi.com Vapor-phase 1-bromobutane is degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 6.4 days. nih.govechemi.com It is not expected to undergo direct photolysis due to a lack of chromophores absorbing at wavelengths >290 nm. nih.gov

In soil, 1-bromobutane is expected to have high mobility based on an estimated Koc of 80, indicating it is not expected to adsorb significantly to suspended solids and sediment in water. nih.govechemi.com Volatilization from moist soil surfaces is an important fate process, as is volatilization from water surfaces, with estimated half-lives for a model river and lake being 3.5 hours and 4.7 days, respectively. nih.govechemi.com Hydrolysis of 1-bromobutane is expected to be relatively quick, with a neutral hydrolysis half-life postulated to be 20-40 days for similar brominated compounds. nih.govechemi.com

Given that 1,1-dibromobutane has two bromine atoms on the same carbon, its chemical stability and reactivity might differ from monobrominated or vicinal dibrominated alkanes. However, it is likely to exhibit some degree of volatility and potential for hydrolysis, similar to other haloalkanes. Halogenated organic contaminants are known for their high resistance to environmental degradation and potential for long-range transport. ub.edu

Table 2: Estimated Environmental Fate Parameters (Based on Analogs like 1-Bromobutane)

Environmental CompartmentDegradation MechanismEstimated Half-Life / MobilityReference
AirReaction with hydroxyl radicals~6.4 days nih.govechemi.com
Water (Model River)Volatilization~3.5 hours nih.govechemi.com
Water (Model Lake)Volatilization~4.7 days nih.govechemi.com
WaterHydrolysis (neutral)20-40 days (for similar compounds) nih.govechemi.com
SoilVolatilization from moist surfaces, High mobility (low adsorption)Important fate process, Koc ~80 nih.govechemi.com

Remediation Strategies for Butane, 1,1-dibromo- Contamination

Remediation strategies for contaminated environments aim to reduce or eliminate pollutants. researchgate.net For halogenated organic compounds, both biological and physicochemical approaches are employed.

Bioremediation leverages living organisms, primarily microorganisms, to degrade environmental pollutants into less harmful substances like carbon dioxide, water, and cell biomass. numberanalytics.comresearchgate.net This can involve natural attenuation, biostimulation (enhancing indigenous microbial activity), or bioaugmentation (introducing specific microbial strains or consortia). nih.gov Anaerobic biodegradation is particularly important in oxygen-limited environments such as sediments. numberanalytics.com While specific bioremediation studies for 1,1-dibromobutane are scarce, the demonstrated biodegradation of other bromoalkanes by Mycobacterium species suggests the potential for microbial degradation. nih.govresearchgate.netnih.gov

Phytoremediation is an eco-friendly technique that uses plants and their associated microorganisms to absorb, stabilize, or degrade contaminants in soil and water. ecoevorxiv.orgresearchgate.net Techniques include phytoextraction, phytostabilization, phytovolatilization, and rhizofiltration. ecoevorxiv.orgjournalijpss.com While phytoremediation is often discussed for heavy metals, it can also be applied to organic pollutants. researchgate.net The integration of plant growth-promoting rhizobacteria (PGPR) can enhance the efficiency of phytoremediation. ecoevorxiv.orgnih.gov However, challenges include the prolonged remediation duration and potentially lower performance in heavily contaminated environments. ecoevorxiv.org

Physicochemical techniques offer alternative or complementary approaches to biological methods for contaminant removal.

Adsorption Adsorption involves the accumulation of contaminants (adsorbates) onto the surface of a solid material (adsorbent). nih.gov This method is widely recognized for its versatility and efficiency in water remediation. nih.gov Common adsorbents include activated carbon, zeolites, and polymeric resins, which offer large surface areas and tunable surface chemistries. nih.gov The effectiveness of adsorption is influenced by factors such as the adsorbent's properties, pH, contact time, and initial contaminant concentration. researchgate.netacs.org While specific data for 1,1-dibromobutane adsorption are not detailed, it is a general technique applicable to various organic pollutants. nih.govtdx.cat

Table 3: General Adsorption Parameters

ParameterDescriptionInfluence on AdsorptionReference
Adsorbent Surface AreaLarger surface area provides more binding sites.Higher adsorption capacity nih.gov
Pore Size DistributionOptimal pore sizes allow better access for adsorbate molecules.Enhanced efficiency nih.gov
Surface ChemistryFunctional groups on adsorbent surface interact with adsorbate.Specificity and binding strength nih.gov
pH of SolutionAffects surface charge of adsorbent and speciation of adsorbate.Can significantly influence removal researchgate.net
Contact TimeDuration of interaction between adsorbate and adsorbent.Longer time often leads to higher removal researchgate.net

Chemical Oxidation In situ chemical oxidation (ISCO) is a proven method for rapidly breaking down harmful contaminants in soil and groundwater by injecting oxidizing chemicals directly into the contaminated area. directionaltech.comoneenv.com These oxidants break down pollutants into less harmful substances. directionaltech.com Commonly used ISCO reagents include hydrogen peroxide, ozone, permanganate, and persulfate. esaa.orgclu-in.org Persulfate, for example, can be activated by heat, transition metals (like ferrous iron), or alkaline conditions to form powerful sulfate (B86663) free radicals capable of reacting with many chemicals of concern. ISCO is effective for a broad range of chemical compounds and offers the benefit of in-situ destruction of contaminants within a short timeframe.

Table 4: Common Oxidants Used in ISCO

OxidantActivation Methods (if applicable)Key Features / MechanismReference
Hydrogen PeroxideCatalyzed (e.g., Fenton's reagent)Generates hydroxyl radicals clu-in.org
OzoneOften combined with H₂O₂Strong oxidant, can be combined for enhanced effects clu-in.org
PermanganateN/AOxidizes organic compounds esaa.org
PersulfateHeat, transition metals, alkaline conditionsForms sulfate free radicals, powerful oxidant esaa.org

Historical Context and Evolution of Research on Butane, 1,1 Dibromo

Early Syntheses and Initial Characterization Endeavors

In the early periods of organic chemistry, geminal dihalides were often synthesized through the reaction of aldehydes or ketones with halogenating agents. For instance, the reaction of aldehydes with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) was a common route to geminal dichlorides, and similar methods would have been applicable for bromination google.comorganic-chemistry.org. Butanal (butyraldehyde) could theoretically serve as a precursor for 1,1-dibromobutane via such approaches. Another general method for forming geminal dihalides involves the addition of two equivalents of hydrogen halide (HX) to an alkyne, where both halogen atoms add to the same carbon atom following Markovnikov's rule libretexts.orgmasterorganicchemistry.com. For example, the hydrobromination of 1-butyne (B89482) would lead to 1,1-dibromobutane.

Initial characterization endeavors for such compounds would have involved determining fundamental physical properties like boiling point, density, and elemental composition. Butane (B89635), 1,1-dibromo- is characterized as a colorless liquid with a molecular weight of 215.91 g/mol , a boiling point of 198-200°C, a melting point of -34°C, and a density of 1.838 g/cm³. It is sparingly soluble in water but soluble in organic solvents. ontosight.ai

Table 1: Key Physical Properties of Butane, 1,1-dibromo-

PropertyValueCitation
Molecular FormulaC₄H₈Br₂ ontosight.ai
Molecular Weight215.91 g/mol researchgate.net
AppearanceColorless liquid ontosight.ai
Boiling Point198-200°C ontosight.ai
Melting Point-34°C ontosight.ai
Density1.838 g/cm³ ontosight.ai
Water SolubilitySparingly soluble ontosight.ai
Organic SolubilitySoluble in organic solvents ontosight.ai

Evolution of Synthetic Methodologies for Butane, 1,1-dibromo- Over Time

Synthetic methodologies for geminal dibromoalkanes, including Butane, 1,1-dibromo-, have advanced considerably, moving towards more efficient, selective, and environmentally benign processes. Modern protocols often leverage milder conditions and catalytic systems to achieve higher yields and broader substrate scope.

A notable advancement is the rapid and practical synthesis of gem-dibromoalkanes from aldehydes using tribromide reagents, such as tetrabutylammonium (B224687) tribromide, in conjunction with triphenyl phosphite. This method allows for the conversion of various alkyl and aromatic aldehydes into their corresponding geminal dibromides within minutes, showcasing improved reaction rates and convenience researchgate.netnih.govorganic-chemistry.org. Another contemporary approach involves the deoxygenative halogenation of alcohols and aldehydes using (PhO)₃P-halogen-based reagents, providing a smooth bromination under mild conditions organic-chemistry.org. These developments represent a shift from traditional, often harsher, halogenation techniques to more controlled and efficient synthetic routes.

Milestones in Understanding Reactivity and Applications of Butane, 1,1-dibromo-

The understanding of Butane, 1,1-dibromo-'s reactivity and its applications has expanded significantly, positioning it as a versatile building block in organic synthesis.

Reactivity: One of the most important reactions involving geminal dibromides is their ability to undergo double dehydrohalogenation in the presence of strong bases, such as sodium amide (NaNH₂), to form alkynes masterorganicchemistry.comjove.comchemistrysteps.comlibretexts.org. This transformation is a cornerstone in the synthesis of carbon-carbon triple bonds. Furthermore, geminal dihalides can act as carbon nucleophiles or, through elimination reactions, as carbenes, which are highly reactive intermediates often termed carbenoids libretexts.org. Recent research has also demonstrated the conversion of geminal dibromides into 1,1-disilylated alkanes through copper(I)-catalyzed reactions, highlighting new avenues for functionalization researchgate.netacs.org. The compound's structure, with two bromine atoms on the same carbon, makes it highly reactive in various nucleophilic substitution and elimination reactions.

Applications: Butane, 1,1-dibromo- serves as an important intermediate in the synthesis of a diverse range of organic compounds. Its utility extends to the production of pharmaceuticals and agrochemicals ontosight.ai. While more specific examples are often cited for its isomer, 1,4-dibromobutane (B41627) (e.g., in flame retardants, antitumor agents, and herbicides) nbinno.comsolubilityofthings.com, the general classification of 1,1-dibromobutane as a synthetic intermediate suggests its involvement in similar complex syntheses. The compound's role as a precursor for various functionalized materials underscores its significance in synthetic chemistry researchgate.net.

Paradigm Shifts and Emerging Research Trends in Geminal Dibromoalkane Chemistry

The field of geminal dibromoalkane chemistry is experiencing paradigm shifts driven by the demand for more efficient, selective, and sustainable synthetic methods, as well as the exploration of novel applications.

A significant emerging trend is the development of new catalytic methods for the synthesis of chiral geminal diboron (B99234) compounds from geminal dibromoalkanes researchgate.netcore.ac.uk. These chiral diboronates are proving to be excellent building blocks for the construction of complex bioactive substances, including potential drug molecules for cancer treatment, and advanced materials used in optoelectronics like OLED displays organic-chemistry.orgresearchgate.net. This represents a shift towards utilizing geminal dibromides as precursors for more sophisticated, stereochemically defined molecules.

Another key trend is the increasing reliance on transition metal catalysis (e.g., palladium, copper, silver, gold, and nickel) for transformations involving gem-dibromovinyl derivatives. These catalytic systems enable the efficient synthesis of a variety of functionalized molecules, including heterocycles and alkynes, with high precision and yield sioc-journal.cn. Furthermore, research is focused on developing environmentally benign and convenient methods for synthesizing functionalized geminal-diborylalkanes from readily available starting materials, such as electron-deficient alkynes . The continuous exploration of novel applications, such as the use of dihaloalkanes in the synthesis of methylene (B1212753) diesters under solvent-free conditions, reflects an ongoing interest in expanding the synthetic utility of these compounds rsc.org. These trends collectively point towards a future where geminal dibromoalkanes will continue to be central to the development of new chemical entities with diverse functionalities and applications.

Future Directions and Research Gaps in Butane, 1,1 Dibromo Studies

Exploration of Novel and Sustainable Synthetic Pathways for Butane (B89635), 1,1-dibromo-

The synthesis of geminal dibromides, including Butane, 1,1-dibromo-, traditionally involves methods that may not align with modern green chemistry principles. A significant research gap lies in developing more environmentally benign and efficient synthetic pathways. Recent advancements in the synthesis of gem-dibromides highlight the potential for greener approaches. For instance, a green bromination method for synthesizing chalcone (B49325) dibromides has been developed using hydrobromic acid and hydrogen peroxide, demonstrating a successful alternative to traditional methods of dibromide synthesis. digitellinc.com This approach suggests that similar strategies could be explored for Butane, 1,1-dibromo-, potentially reducing the reliance on harsh reagents or large quantities of solvents.

Another promising area involves the use of flow chemistry and innovative reagent systems. The rapid and practical synthesis of gem-dibromoalkanes from aldehydes using tribromide reagents, or the application of triphenylphosphine (B44618) monoliths in flow chemistry for preparing gem-dibromoolefins, showcases the feasibility of continuous and more controlled synthetic processes. researchgate.netresearchgate.net Adapting these techniques for the production of Butane, 1,1-dibromo- could lead to improved yields, reduced waste, and enhanced safety, moving towards more sustainable manufacturing processes.

Unveiling Undiscovered Reactivity Profiles and Complex Transformations

The geminal dibromide functionality of Butane, 1,1-dibromo- offers a rich platform for exploring novel reactivity and complex transformations beyond conventional reactions. Research into gem-dibromides has already revealed intriguing pathways, such as their reactions with dinitrogen complexes of tungsten and molybdenum to yield new diazoalkane complexes. These reactions demonstrate the potential for Butane, 1,1-dibromo- to serve as a precursor for highly specialized organometallic compounds.

Furthermore, photoredox divergent 1,2-difunctionalization of alkenes with gem-dibromides has shown promise in synthesizing biologically important furan (B31954) skeletons, highlighting a pathway for late-stage modification and good functional group compatibility. acs.orgresearchgate.netresearchgate.net This indicates that Butane, 1,1-dibromo- could participate in radical reactions to form complex heterocyclic structures. On-surface dehalogenative homocoupling reactions of gem-dibromomethyl molecules have also been demonstrated to directly form C-C double-bonded structural motifs, including cumulenes, on metal surfaces. rsc.orgmpg.detongji.edu.cnacs.org This advanced reactivity opens doors for precise molecular construction at the nanoscale. The ability of gem-dibromides to act as precursors for carbenes is another significant aspect of their reactivity that warrants further exploration for new synthetic applications. researchgate.netresearchgate.net Future studies could focus on identifying and optimizing these and other complex transformations specifically with Butane, 1,1-dibromo-, potentially leading to novel molecular architectures.

Development of Advanced Catalytic Systems for Butane, 1,1-dibromo- Derivations

The development of advanced catalytic systems is crucial for unlocking new derivations and enhancing the efficiency of reactions involving Butane, 1,1-dibromo-. Transition-metal-catalyzed coupling reactions of gem-dibromovinyl derivatives, utilizing metals like palladium, copper, silver, gold, and nickel, have been instrumental in constructing functionalized molecules. doi.org While these examples often involve vinyl derivatives, the principles of transition metal catalysis are highly relevant to saturated gem-dibromides like Butane, 1,1-dibromo-.

Research into palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes, which are often derived from gem-dihalides, demonstrates the versatility of metal catalysis in forming new carbon-boron bonds. rsc.org Similarly, copper-catalyzed nucleophilic transformations of gem-diboron compounds with alkyl halides further illustrate the potential for catalytic systems to enable complex bond formations. thieme-connect.de Photoredox catalysis, as seen in the divergent difunctionalization of alkenes with gem-dibromides, represents another frontier in catalytic innovation, offering mild and selective reaction conditions. acs.orgresearchgate.net Future research should focus on designing and optimizing specific catalytic systems, including organocatalysts, photocatalysts, and transition metal complexes, that can selectively activate the C-Br bonds in Butane, 1,1-dibromo- for a wider range of functionalizations and coupling reactions.

Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis, offering powerful tools for reaction prediction, retrosynthetic planning, and process optimization. nih.govchemical.aimdpi.comrsc.orgmi-6.co.jpbeilstein-journals.orgmit.eduresearchgate.netnih.gov While specific applications for Butane, 1,1-dibromo- are not widely documented, the general principles of AI/ML in chemistry are directly applicable.

Predict Reactivity: Forecast the most probable reaction products and by-products under various conditions, considering steric and electronic effects. rsc.orgnih.gov

Optimize Synthesis: Identify the most efficient and sustainable pathways for its production, minimizing reagents, solvents, and energy consumption. beilstein-journals.org

Design New Transformations: Suggest unprecedented reactions involving Butane, 1,1-dibromo- as a building block, potentially leading to novel compounds or materials. chemical.aimit.edu

Automate Experimentation: Integrate with robotic laboratory platforms to execute and optimize experiments autonomously, accelerating discovery. mdpi.combeilstein-journals.org

The development of robust data sets for gem-dibromide reactions would be crucial for training effective AI models, enabling a more precise and efficient exploration of Butane, 1,1-dibromo-'s chemical space.

Potential for Butane, 1,1-dibromo- in Advanced Materials and Nanotechnology

Butane, 1,1-dibromo- holds unexplored potential as a building block in the development of advanced materials and nanotechnology, primarily due to the versatility of its gem-dibromide functionality. Gem-dibromides have been successfully utilized as precursors for the on-surface synthesis of cumulene-containing polymers through dehalogenative homocoupling reactions. mpg.detongji.edu.cn This ability to form extended π-conjugated systems makes them attractive for conductive polymers and other electronic materials.

Furthermore, the transformation of gem-dihalides into gem-diboron compounds, which can then be used in the synthesis of gem-diboron-based polymers, highlights another avenue for materials development. rsc.orgnih.gov These polymers possess unique properties due to the incorporation of boron. While 1,2-dibromobutane (B1584511) has been noted for its use as a crosslinking agent in rubber and plastics to improve tensile strength and elasticity, and as an intermediate in producing various esters for flavors and fragrances, the specific applications of 1,1-dibromobutane in these areas, particularly within advanced materials and nanotechnology, remain largely underexplored. nbinno.com Future research could focus on:

Polymer Synthesis: Investigating Butane, 1,1-dibromo- as a monomer or crosslinking agent for novel polymers with tailored properties, such as enhanced conductivity, thermal stability, or optical characteristics.

Nanomaterial Fabrication: Exploring its use in the bottom-up synthesis of nanomaterials, where precise control over molecular structure is paramount. The on-surface reactions observed for other gem-dibromides suggest a pathway for creating ordered nanostructures. mpg.detongji.edu.cn

Functional Materials: Developing Butane, 1,1-dibromo- derivatives for specific functional materials, such as those used in sensors, energy storage, or drug delivery systems.

Addressing Remaining Challenges in Environmental Fate and Remediation Methodologies

Like other halogenated hydrocarbons, Butane, 1,1-dibromo- poses potential environmental concerns due to its persistence and possible effects on ecosystems. solubilityofthings.com Understanding its environmental fate and developing effective remediation methodologies are critical research challenges.

Current research on halogenated pollutants highlights the need for advanced remediation techniques. The concept of "retro-dihalogenations" and reversible transfer reactions is being explored for the remediation of persistent halogenated pollutants. ethz.ch This suggests that methods to dehalogenate Butane, 1,1-dibromo- back into less harmful compounds could be a focus. Furthermore, the environmental remediation of toxic organic pollutants is being addressed through various methods, including photocatalytic degradation, adsorption using advanced materials, and chemical redox processes. rsc.orgresearchgate.netnih.gov

Specific challenges and future directions for Butane, 1,1-dibromo- include:

Degradation Pathways: Detailed studies on its degradation pathways in different environmental compartments (water, soil, air) under various conditions (e.g., microbial degradation, photodegradation) are needed to assess its persistence and identify potential breakdown products.

Remediation Technologies: Development of targeted remediation technologies, such as highly selective adsorbents, advanced oxidation processes, or bioremediation strategies, to effectively remove or neutralize Butane, 1,1-dibromo- from contaminated sites. nih.gov

Environmental Monitoring: Establishing robust monitoring techniques to detect and quantify Butane, 1,1-dibromo- in environmental samples, enabling better risk assessment and management.

Addressing these challenges will ensure the responsible use and management of Butane, 1,1-dibromo- as its applications expand.

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